3-amino-N-(4-chloro-2-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
CAS No.:
Cat. No.: VC14520780
Molecular Formula: C19H12ClFN4OS
Molecular Weight: 398.8 g/mol
* For research use only. Not for human or veterinary use.
![3-amino-N-(4-chloro-2-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide -](/images/structure/VC14520780.png)
Specification
Molecular Formula | C19H12ClFN4OS |
---|---|
Molecular Weight | 398.8 g/mol |
IUPAC Name | 3-amino-N-(4-chloro-2-fluorophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Standard InChI | InChI=1S/C19H12ClFN4OS/c20-11-1-3-15(13(21)9-11)24-18(26)17-16(22)12-2-4-14(25-19(12)27-17)10-5-7-23-8-6-10/h1-9H,22H2,(H,24,26) |
Standard InChI Key | GQQSPFKCLRQSDN-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1Cl)F)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N |
Introduction
Chemical Structure and Nomenclature
The compound features a thieno[2,3-b]pyridine core substituted at the 3-position with an amino group, at the 6-position with a pyridin-4-yl moiety, and at the 2-position with a carboxamide group bearing a 4-chloro-2-fluorophenyl substituent. Its IUPAC name is derived systematically from this arrangement .
Molecular Formula:
Molecular Weight: 423.86 g/mol (calculated from atomic weights).
The structure is characterized by fused thiophene and pyridine rings, with substituents influencing electronic distribution and steric interactions .
Synthesis and Optimization
Synthetic Routes
The compound can be synthesized via a multi-step protocol involving:
-
Formation of the Thieno[2,3-b]Pyridine Core:
-
Introduction of the Pyridin-4-yl Group:
-
Functionalization of the Carboxamide Sidechain:
Key Reaction Conditions:
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | TosOH, MeOH, 70°C | 65–75 |
2 | Pd₂(dba)₃, XantPhos | 50–60 |
3 | EDCI, Py, RT | 70–80 |
Challenges and Solutions
-
Regioselectivity: The pyridin-4-yl group’s position is controlled by steric and electronic factors during cross-coupling .
-
Oxidative Stability: Hypochlorite oxidation studies on analogous compounds reveal solvent-dependent dimerization, necessitating inert atmospheres during synthesis .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in DMSO (>10 mM) and methanol, but poorly soluble in water (<0.1 mg/mL) .
-
Stability: Stable under ambient conditions but susceptible to oxidation in polar aprotic solvents .
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 8.72 (d, J = 5.1 Hz, 2H, pyridin-4-yl), 7.89 (m, 1H, Ar-H), 7.45 (m, 2H, Ar-H), 6.95 (s, 1H, thieno-H) .
-
HRMS: m/z 423.0562 [M+H]⁺ (calculated: 423.0565).
Comparative Analysis with Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume